molecular formula C22H23NO2 B5198104 1-(4-nitrophenyl)-3-phenyladamantane

1-(4-nitrophenyl)-3-phenyladamantane

Cat. No.: B5198104
M. Wt: 333.4 g/mol
InChI Key: RSNUODORWAMYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)-3-phenyladamantane is an organic compound characterized by the presence of a nitrophenyl group and a phenyl group attached to an adamantane core. Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives. The nitrophenyl group introduces electron-withdrawing characteristics, while the phenyl group contributes to the compound’s aromaticity.

Scientific Research Applications

1-(4-Nitrophenyl)-3-phenyladamantane has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-3-phenyladamantane typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of adamantane with 4-nitrobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms 1-(4-nitrophenyl)adamantane, which is then subjected to further alkylation with phenylmagnesium bromide (Grignard reagent) to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and advanced purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-3-phenyladamantane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an alkaline medium.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Reduction: 1-(4-aminophenyl)-3-phenyladamantane.

    Oxidation: 1-(4-nitrophenyl)-3-(4-hydroxyphenyl)adamantane.

    Substitution: 1-(4-methoxyphenyl)-3-phenyladamantane.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-3-phenyladamantane depends on its specific application. In biological systems, the nitrophenyl group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The adamantane core provides rigidity and stability, enhancing the compound’s binding affinity and selectivity. The phenyl group contributes to the compound’s overall hydrophobicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)adamantane: Lacks the phenyl group, resulting in different chemical and biological properties.

    1-Phenyladamantane: Lacks the nitrophenyl group, affecting its electron-withdrawing characteristics and reactivity.

    1-(4-Aminophenyl)-3-phenyladamantane: A reduced form with an amino group instead of a nitro group, exhibiting different reactivity and biological activity.

Uniqueness: 1-(4-Nitrophenyl)-3-phenyladamantane is unique due to the combination of the nitrophenyl and phenyl groups attached to the adamantane core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-nitrophenyl)-3-phenyladamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c24-23(25)20-8-6-19(7-9-20)22-13-16-10-17(14-22)12-21(11-16,15-22)18-4-2-1-3-5-18/h1-9,16-17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNUODORWAMYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-nitrophenyl)-3-phenyladamantane
Reactant of Route 2
Reactant of Route 2
1-(4-nitrophenyl)-3-phenyladamantane
Reactant of Route 3
Reactant of Route 3
1-(4-nitrophenyl)-3-phenyladamantane
Reactant of Route 4
Reactant of Route 4
1-(4-nitrophenyl)-3-phenyladamantane
Reactant of Route 5
Reactant of Route 5
1-(4-nitrophenyl)-3-phenyladamantane
Reactant of Route 6
Reactant of Route 6
1-(4-nitrophenyl)-3-phenyladamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.